Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate
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Overview
Description
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate is an organic compound with the molecular formula C11H12Br2O3. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. This compound is characterized by the presence of two bromine atoms attached to a phenoxy group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-6-(bromomethyl)phenoxy)acetate typically involves the bromination of ethyl 2-(2-hydroxyphenoxy)acetate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the phenoxy group.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(2-bromo-6-(bromomethyl)phenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form ethyl 2-(2-hydroxy-6-(hydroxymethyl)phenoxy)acetate.
Oxidation Reactions: Oxidation can lead to the formation of ethyl 2-(2-bromo-6-(formyl)phenoxy)acetate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include ethyl 2-(2-azido-6-(azidomethyl)phenoxy)acetate and ethyl 2-(2-thiocyanato-6-(thiocyanatomethyl)phenoxy)acetate.
Reduction Reactions: The major product is ethyl 2-(2-hydroxy-6-(hydroxymethyl)phenoxy)acetate.
Oxidation Reactions: The major product is ethyl 2-(2-bromo-6-(formyl)phenoxy)acetate.
Scientific Research Applications
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of brominated compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromo-6-(bromomethyl)phenoxy)acetate involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atoms act as electrophilic centers, facilitating the substitution reactions with nucleophiles. This reactivity is exploited in various chemical and biological applications, where the compound modifies target molecules through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromo-6-(formyl)phenoxy)acetate
- Ethyl 2-(2-hydroxy-6-(hydroxymethyl)phenoxy)acetate
- Ethyl 2-(2-azido-6-(azidomethyl)phenoxy)acetate
Uniqueness
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities.
- Anticancer Effects : Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines.
- Mechanism of Action : The compound's activity may involve interaction with cellular receptors and enzymes, influencing various signaling pathways.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial effects. A study evaluated its efficacy against a range of bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 μg/mL | |
Escherichia coli | 16 μg/mL | |
Candida albicans | 4 μg/mL | |
Pseudomonas aeruginosa | 32 μg/mL |
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study examining the effects on breast cancer cells (MCF-7), the compound exhibited:
- IC50 Value : Approximately 15 μM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was observed, with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The bromine substituents may enhance binding affinity to specific enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling.
- Oxidative Stress Induction : It has been suggested that the compound can increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cellular damage in cancer cells.
Properties
IUPAC Name |
ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O3/c1-2-15-10(14)7-16-11-8(6-12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFIOTZGOZEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1Br)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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